[1-(2-Methylbenzyl)piperidin-4-yl]methylamine
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Overview
Description
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a 2-methylbenzyl group and a methylamine group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine typically involves the reaction of piperidine with 2-methylbenzyl chloride under basic conditions to form the intermediate [1-(2-Methylbenzyl)piperidin-4-yl]methanol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methylamine group, converting it to a primary amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Proteomics Research: Utilized in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring mimics endogenous neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- [1-(2-Methylphenyl)piperidin-4-yl]methanol
- [1-(2-Methylbenzyl)piperidin-4-yl]methanamine
- [1-(2-Methylbenzyl)piperidin-4-yl]methyl chloride
Uniqueness:
- Structural Features: The presence of both a 2-methylbenzyl group and a methylamine group on the piperidine ring distinguishes [1-(2-Methylbenzyl)piperidin-4-yl]methylamine from its analogs.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution and reduction reactions, sets it apart from similar compounds .
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCEKVJSLDCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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